molecular formula C11H15FN2O4 B12220477 Diethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate

Diethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B12220477
M. Wt: 258.25 g/mol
InChI Key: RLDQWPSSWLFCKZ-UHFFFAOYSA-N
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Description

Diethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of diethyl ester groups at positions 3 and 5, and a 2-fluoroethyl group at position 1 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 2-fluoroethyl hydrazine with diethyl 2,4-dioxopentanoate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and oxidized pyrazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Diethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to interact with biological targets, potentially leading to increased potency and selectivity. The pyrazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1-(2-chloroethyl)-1H-pyrazole-3,5-dicarboxylate
  • Diethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate
  • Diethyl 1-(2-iodoethyl)-1H-pyrazole-3,5-dicarboxylate

Uniqueness

Diethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo counterparts. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and ability to form specific interactions with biological targets.

Properties

Molecular Formula

C11H15FN2O4

Molecular Weight

258.25 g/mol

IUPAC Name

diethyl 1-(2-fluoroethyl)pyrazole-3,5-dicarboxylate

InChI

InChI=1S/C11H15FN2O4/c1-3-17-10(15)8-7-9(11(16)18-4-2)14(13-8)6-5-12/h7H,3-6H2,1-2H3

InChI Key

RLDQWPSSWLFCKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CCF)C(=O)OCC

Origin of Product

United States

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